3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride

Catalog No.
S14437690
CAS No.
M.F
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride

Product Name

3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride

IUPAC Name

3-morpholin-2-ylbenzoic acid;hydrochloride

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-2-8(6-9)10-7-12-4-5-15-10;/h1-3,6,10,12H,4-5,7H2,(H,13,14);1H

InChI Key

YRAKWPCHTBNSKM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(=O)O.Cl

3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride is a compound that features a benzoic acid structure with a morpholine moiety. This compound is characterized by its morpholine ring, which contributes to its biological activities and interactions. The hydrochloride form indicates the presence of hydrochloric acid in its salt form, enhancing its solubility and stability in various applications.

Typical for carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile in substitution reactions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.

3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:

  • Anti-inflammatory agent: The benzoic acid component is known for anti-inflammatory properties.
  • Antimicrobial activity: Exhibits effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Analgesic effects: Potential use in pain management therapies due to its interaction with pain pathways.

Several synthesis methods have been reported for 3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride:

  • Direct Amine Reaction: The benzoic acid can be reacted with morpholine under acidic conditions to yield the desired compound.
  • Carboxylation of Morpholine Derivatives: Morpholine derivatives can be carboxylated using carbon dioxide under high pressure and temperature conditions.
  • Coupling Reactions: Utilizing coupling agents, the morpholine moiety can be attached to activated benzoic acids.

These methods allow for the efficient production of the compound while enabling modifications to enhance yield and purity.

3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride finds applications across various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis or as an active pharmaceutical ingredient (API).
  • Chemical Research: Used in studies exploring new therapeutic agents or chemical pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests.

Interaction studies of 3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride have shown promising results regarding:

  • Protein Binding: Investigations into how the compound interacts with various proteins, which can affect its efficacy and metabolism.
  • Receptor Binding Assays: Studies on how well the compound binds to specific receptors related to inflammation and pain pathways.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(2-morpholino)benzoic acidSimilar morpholine structureEnhanced solubility; used in CNS disorders
3-(piperidin-1-yl)benzoic acidPiperidine instead of morpholineDifferent receptor interactions; potential analgesic
2-(4-methylpiperazin-1-yl)benzoic acidPiperazine ring; methyl substitutionImproved bioavailability; used in anti-cancer research
3-(N,N-dimethylaminomethyl)benzoic acidDimethylamino groupIncreased potency against certain bacterial strains

Each of these compounds has distinct properties that may make them more suitable for specific therapeutic applications compared to 3-[(2R)-morpholin-2-yl]benzoic acid hydrochloride, showcasing the diversity within this chemical class.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

243.0662210 g/mol

Monoisotopic Mass

243.0662210 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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